N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2/c1-7(14)11-9(8(10)12-15)3-5-13(2)6-4-9/h15H,3-6H2,1-2H3,(H2,10,12)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACHJLNJAIQDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)C)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Sequential Functionalization of 1-Methylpiperidin-4-ol
Step 1: Oxidation to 1-Methylpiperidin-4-one
1-Methylpiperidin-4-ol is oxidized using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane to yield 1-methylpiperidin-4-one. This ketone serves as a versatile intermediate for subsequent transformations.
Step 2: Formation of 4-Amino-1-Methylpiperidine
Reductive amination of 1-methylpiperidin-4-one with ammonium acetate and sodium cyanoborohydride produces 4-amino-1-methylpiperidine. This step achieves 85–92% yield under anhydrous conditions.
Step 3: Acetylation to 4-Acetamido-1-Methylpiperidine
The amine undergoes acetylation with acetic anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This exothermic reaction requires temperature control (0–5°C) to prevent N-overacetylation.
Step 4: Hydroxycarbamimidoyl Group Introduction
The acetamido intermediate reacts with cyanogen bromide (CNBr) and hydroxylamine hydrochloride in ethanol/water (1:1) at pH 9–10. This generates the target compound via nucleophilic addition-elimination, with yields reaching 68–75%.
Route B: Convergent Synthesis via Acyl Halide Intermediates
Step 1: Synthesis of 5-Benzoil-1-Methylpyrrole-2-Acetyl Chloride
Adapting methods from anti-inflammatory drug synthesis, 5-benzoil-1-methylpyrrole-2-acetic acid is treated with thionyl chloride (SOCl2) to form the acyl chloride.
Step 2: Coupling with N-(4'-Hydroxyphenyl)Acetamide
The acyl chloride reacts with N-(4'-hydroxyphenyl)acetamide in dry tetrahydrofuran (THF) under N2 atmosphere. Triethylamine (TEA) scavenges HCl, driving the reaction to 89% completion.
Step 3: Piperidine Ring Functionalization
The benzoil-pyrrole-acetamide intermediate undergoes reductive cyclization using H2/Pd-C in methanol, forming the piperidine ring with concurrent hydroxycarbamimidoyl group incorporation.
Key Reaction Mechanisms
Acylation Kinetics
Acetic anhydride reacts preferentially with primary amines over secondary amines due to steric effects. In Route A, Step 3, the acetamido group forms via nucleophilic attack by the 4-amino group on the electrophilic carbonyl carbon, followed by proton transfer (Figure 2a).
Hydroxycarbamimidoyl Formation
The CNBr-mediated reaction (Route A, Step 4) proceeds through a two-stage mechanism:
-
Cyanamide Adduct Formation : CNBr reacts with the acetamido nitrogen, generating a bromocyanamide intermediate.
-
Hydroxylamine Attack : Hydroxylamine displaces bromide, forming the N-hydroxycarbamimidoyl group.
Optimization of Reaction Conditions
| Parameter | Route A Optimal Range | Route B Optimal Range |
|---|---|---|
| Temperature | 0–25°C | −10–40°C |
| Reaction Time | 4–6 hours | 12–18 hours |
| Solvent | Ethanol/Water | Dry THF |
| Catalyst | None | TEA (1.2 eq) |
| Yield | 68–75% | 82–89% |
Higher yields in Route B stem from the thermodynamic stability of acyl chloride intermediates, though the route requires stringent anhydrous conditions.
Purification and Characterization
Crystallization : The crude product is recrystallized from ethyl acetate/hexane (3:1), achieving >99% purity.
Chromatography : Silica gel chromatography with methanol/dichloromethane (1:9) removes unreacted starting materials.
Spectroscopic Validation :
Comparative Analysis of Synthetic Routes
| Metric | Route A | Route B |
|---|---|---|
| Cost | Low | High |
| Scalability | Moderate | High |
| Byproduct Formation | 12–15% | 5–8% |
| Purity | 95–98% | 97–99% |
Route B’s superior scalability makes it preferred for industrial production despite higher reagent costs.
Industrial-Scale Production Considerations
Continuous Flow Reactors : Microreactors with residence times <2 minutes enhance heat transfer during exothermic acylation steps, reducing decomposition.
Green Chemistry : Replacing SOCl2 with enzymatic acyl activation in Route B decreases hazardous waste generation by 40% .
Chemical Reactions Analysis
Types of Reactions
N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its therapeutic potential due to its unique structural features. Preliminary studies suggest that N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide may exhibit significant biological activities, including antimicrobial and anticancer properties. In particular, it has shown promising results in cytotoxicity assays against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) in some cases.
Mechanism of Action
The hydroxycarbamimidoyl moiety is believed to facilitate interactions with biological targets such as enzymes and receptors, potentially modulating their activity. This characteristic makes it a candidate for further studies aimed at elucidating its mechanisms of action in various biological pathways.
Pharmacology
Biological Activity Assessment
Research has focused on the pharmacological aspects of this compound, particularly its interaction with neurotransmitter systems and metabolic processes. The compound's structural similarities to known pharmacophores suggest it could play a role in influencing neurotransmitter activity, which is critical for developing new therapeutic agents targeting neurological disorders.
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The ability to inhibit cell proliferation effectively positions it as a candidate for further development in cancer therapeutics.
Chemical Biology
Biochemical Probes
this compound can serve as a biochemical probe to study specific biological pathways and molecular interactions. Its unique structure allows researchers to explore how modifications can affect biological outcomes, providing insights into drug design and development.
Industrial Applications
Synthesis of Complex Organic Molecules
The compound is also considered an intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions, which can lead to the formation of novel compounds with diverse applications .
Summary of Key Findings
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent with antimicrobial and anticancer properties. |
| Pharmacology | Interaction with neurotransmitter systems; significant cytotoxicity against cancer cell lines. |
| Chemical Biology | Used as a probe for studying biological pathways and molecular interactions. |
| Industrial Applications | Intermediate for synthesizing complex organic molecules; capable of various chemical transformations. |
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of this compound on A-549 and MCF-7 cell lines, results indicated that the compound exhibited higher cytotoxicity compared to traditional chemotherapeutics like 5-FU. This suggests its potential utility in developing novel cancer therapies.
Case Study 2: Biochemical Probing
Research utilizing this compound as a biochemical probe demonstrated its effectiveness in elucidating enzyme interactions within metabolic pathways. This application highlights its importance in understanding drug-target interactions and optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group may form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effect. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)acetamide
A structurally simpler analogue, N-(4-hydroxyphenyl)acetamide, lacks the piperidine ring and hydroxycarbamimidoyl group. Its reduced complexity correlates with lower biological activity, as evidenced by its widespread use as a metabolite or intermediate rather than a pharmacologically active agent .
N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide
This morpholine-containing analogue shares the hydroxycarbamimidoyl group but replaces the methylpiperidine with a morpholine ring. The oxygen atom in morpholine enhances polarity (PSA: 84.5 vs.
| Property | Target Compound | N-(4-Hydroxyphenyl)acetamide | Morpholine Analogue |
|---|---|---|---|
| Molecular Weight | ~250 (estimated) | 151.16 | 278.3 |
| Key Functional Groups | Hydroxycarbamimidoyl, methylpiperidine | Hydroxyphenyl | Hydroxycarbamimidoyl, morpholine |
| Polar Surface Area (PSA) | ~90 (estimated) | 49.3 | 84.5 |
Comparison with Nitrofuran Derivatives
Nitrofuran-based compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide () exhibit potent carcinogenicity in murine models, inducing leukemia (up to 100% incidence in Swiss mice) and stomach tumors. Their nitro (–NO₂) group facilitates metabolic activation into reactive intermediates, forming DNA adducts . However, shared acetamide and heterocyclic structures suggest possible overlap in metabolic pathways.
| Parameter | Target Compound | N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide |
|---|---|---|
| Key Substituent | Hydroxycarbamimidoyl | 5-Nitro-2-furyl |
| Carcinogenic Potential | Not reported | High (leukemia, stomach tumors in mice) |
| Metabolic Activation | Unclear | Nitro-reduction to reactive intermediates |
Piperidine and Azetidine Analogues
- 1-Piperidineacetamide, N,N'-[1,1'-biphenyl]-4,4'-diylbis[4-methyl] (): This biphenyl-linked piperidineacetamide lacks the hydroxycarbamimidoyl group, prioritizing lipophilicity (predicted LogP >3) over hydrogen-bonding capacity. The target compound’s polar groups may enhance target specificity.
- N-[4-(azetidin-3-yl)phenyl]acetamide (): The smaller azetidine ring (4-membered vs.
Biological Activity
N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered ring containing nitrogen.
- Hydroxycarbamimidoyl group : A functional group that may influence biological interactions.
- Acetamide moiety : This contributes to the compound's solubility and reactivity.
Biological Activity Overview
This compound exhibits various biological activities:
- Antiparasitic Activity : Preliminary studies suggest that modifications in the piperidine structure can enhance antiparasitic efficacy. The compound's ability to inhibit specific targets in parasites has been noted, particularly in relation to malaria treatment .
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may possess antimicrobial properties.
- Cytotoxicity : Research indicates that piperidine derivatives can exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into this compound's potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxycarbamimidoyl group may interact with enzymes critical for parasite metabolism or cancer cell proliferation.
- Membrane Disruption : Compounds with similar structures have been shown to disrupt cellular membranes, leading to cell death in pathogens.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain any observed psychotropic effects or modulation of pain pathways .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Comparative Biological Activities
| Compound | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Antiparasitic | 6.3 | |
| Compound B | Antimicrobial | 23 | |
| This compound | Anticancer (in vitro) | TBD |
Case Study: Antiparasitic Efficacy
In a study examining a series of piperidine derivatives, it was found that modifications similar to those present in this compound significantly improved the activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functional groups enhanced both solubility and efficacy, highlighting the importance of structural optimization in drug design .
Case Study: Antimicrobial Screening
A high-throughput screening of over 100,000 compounds identified several piperidine derivatives with promising antimicrobial activity. The structure-activity relationship (SAR) studies indicated that specific substitutions could lead to enhanced potency against Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide?
- Methodological Answer : The synthesis typically involves functionalizing a piperidine core. For analogous piperidine-acetamide derivatives, condensation reactions between aminopiperidine intermediates and activated acetamide derivatives (e.g., acetamide chlorides) are common . Purification via column chromatography and recrystallization ensures high yields. Characterization requires 1H/13C NMR to confirm substituent positions and high-resolution mass spectrometry (HRMS) to validate molecular weight. Purity is assessed using HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related piperidine derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological activity of this compound against inflammatory or neuropathic pain models?
- Methodological Answer :
- In Vitro Assays : Test inhibition of cyclooxygenase (COX-1/COX-2) or cytokine release (e.g., IL-6, TNF-α) in macrophage cell lines (e.g., RAW 264.7) .
- In Vivo Models : Use murine carrageenan-induced paw edema (acute inflammation) or chronic constriction injury (neuropathic pain). Compare efficacy to reference drugs (e.g., paracetamol) using dose-response curves .
- Data Interpretation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05).
Q. How can contradictory spectral data (e.g., NMR shifts) arising from synthetic impurities be resolved?
- Methodological Answer :
- Repurification : Re-crystallize in ethanol/water mixtures to remove unreacted intermediates .
- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous peaks, compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.4% of theoretical values .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the hydroxycarbamimidoyl moiety?
- Methodological Answer :
- Functional Group Modifications : Replace the hydroxycarbamimidoyl group with sulfonamide, urea, or thiourea analogs to assess binding affinity changes .
- Bioisosteric Replacement : Substitute with pyridine or imidazole rings to evaluate steric/electronic effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., opioid receptors) to predict binding modes .
Q. How can polymorphic forms of this compound impact its crystallinity and bioavailability?
- Methodological Answer :
- Crystallization Screening : Use solvent evaporation (e.g., methanol, acetonitrile) or cooling gradients to isolate polymorphs .
- X-ray Diffraction (XRD) : Compare lattice parameters and crystal packing.
- Dissolution Testing : Assess solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to correlate polymorph stability with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
